
Teprenone
Overview
Description
Teprenone is a synthetic acyclic polyisoprenoid compound developed in Japan. It is primarily known for its cytoprotective properties and has been used in the treatment of gastric ulcers and gastritis. The compound is also recognized for its ability to induce the expression of heat shock proteins, particularly Heat Shock Protein 70, which plays a crucial role in cellular protection against various stressors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Teprenone can be synthesized through the reaction of geranyl linalool with methyl acetoacetate in the presence of an aluminum catalyst . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of geranylgeranylacetone involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Teprenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert geranylgeranylacetone into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
Gastrointestinal Applications
Teprenone is primarily recognized for its protective effects on the gastric mucosa, particularly in the context of non-steroidal anti-inflammatory drug (NSAID) use.
Prevention of NSAID-Induced Gastric Injury
A meta-analysis involving seven randomized controlled trials demonstrated that this compound significantly reduces the risk of gastrointestinal ulcers in patients taking NSAIDs. The analysis showed a relative risk reduction of 63% for ulcers after 12 weeks of treatment compared to control groups .
Table 1: Summary of RCTs on this compound for NSAID-Induced Gastric Injury
Study | Location | Population | Dosage | Control | Sample Size | Follow-up |
---|---|---|---|---|---|---|
Chitapanarux et al. | Thailand | Aspirin-naïve patients | 150 mg/day | Placebo | 130 | 12 weeks |
Takeuchi et al. | Japan | Patients on low-dose aspirin | 150 mg/day | Famotidine | 66 | 12 weeks |
Xiong et al. | China | Rheumatic disease patients | 150 mg/day | No drug | 40 | 12 weeks |
The results indicated that this compound not only reduced the incidence of ulcers but also improved gastrointestinal symptom scores over time .
Mucosal Healing
This compound promotes epithelial regeneration by increasing mucosal hexosamine content, which is crucial for maintaining gastric mucosal integrity. A clinical evaluation highlighted its ability to enhance white scar formation and protect against mucosal injury .
Neuroprotective Effects
This compound has emerged as a potential therapeutic agent in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.
Alzheimer's Disease
A randomized controlled trial assessed the efficacy of this compound in combination with donepezil for patients with mild to moderate Alzheimer's disease. The study found that while overall cognitive scores did not differ significantly between groups, this compound treatment was associated with improved Mini-Mental State Examination scores, particularly in patients with early-stage atrophy in the medial temporal area .
Table 2: Study Overview on this compound for Alzheimer's Disease
Study Design | Population | Treatment Group | Control Group | Key Outcome |
---|---|---|---|---|
RCT | Mild to moderate AD patients | Donepezil + this compound | Donepezil + Placebo | Improved MMSE scores |
This suggests that this compound may have a role in delaying cognitive decline when administered early in the disease progression.
Combination Therapy Studies
Recent studies have explored the synergistic effects of combining this compound with traditional herbal treatments.
Xiaochaihu Decoction and this compound
A study investigated the combined effects of Xiaochaihu decoction and this compound on chronic atrophic gastritis (CAG). Results showed significant improvements in T lymphocyte counts and reduced COX-2 expression in gastric mucosa among patients receiving the combination therapy compared to those receiving this compound alone .
Mechanism of Action
Teprenone exerts its effects primarily through the induction of heat shock proteins, particularly Heat Shock Protein 70. This protein helps protect cells from stress by stabilizing proteins and preventing their aggregation. The compound also activates the thioredoxin redox system, which plays a crucial role in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Teprenone is unique in its ability to induce heat shock proteins and activate the thioredoxin redox system. Similar compounds include:
Farnesylacetone: Another polyisoprenoid with similar protective properties but different molecular targets.
Geranylgeraniol: A related compound with similar structural features but distinct biological activities.
This compound stands out due to its potent induction of Heat Shock Protein 70 and its broad range of protective effects in various biological systems.
Biological Activity
Teprenone, also known as geranylgeranylacetone, is a synthetic compound primarily recognized for its gastroprotective and anti-ulcer properties. It has been extensively studied for its biological activities, particularly in the context of gastrointestinal health, cellular stress responses, and potential neuroprotective effects. This article explores the multifaceted biological activities of this compound, supported by various research findings and case studies.
Gastroprotective Effects
This compound has demonstrated significant efficacy in protecting against gastrointestinal (GI) injuries induced by non-steroidal anti-inflammatory drugs (NSAIDs) and other stressors. A systematic review and meta-analysis indicated that this compound significantly reduces the incidence of GI ulcers by approximately 63% compared to placebo over a 12-week period. The pooled data from multiple studies showed a statistically significant reduction in GI symptoms for patients treated with this compound .
Case Study: NSAID-Induced Gastric Injury
A clinical trial involving 137 patients assessed the protective effects of this compound in individuals taking aspirin. The results showed that the incidence of gastric mucosal injuries was significantly lower in the aspirin plus this compound group compared to the aspirin-only group (43.5% vs. 7.7%) . The following table summarizes key findings from this study:
Group | Incidence of Gastric Injuries (%) | Number of Patients | Follow-Up Period |
---|---|---|---|
Aspirin only | 43.5 | 85 | 12 months |
Aspirin + this compound | 7.7 | 52 | 12 months |
Cellular Stress Response
This compound has been shown to enhance cellular resilience under stress conditions, particularly through the upregulation of heat shock proteins (HSPs). In a study involving juvenile largemouth bass subjected to heat stress, dietary this compound significantly improved thermal tolerance and reduced liver damage by enhancing antioxidant capacity and increasing levels of HSPs such as HSP70 and HSPA5 . The following data highlights these findings:
Heat Shock Protein Expression
Treatment Group | Critical Thermal Maxima (°C) | Serum Cortisol (ng/mL) | HSP70 Expression (Western Blot) |
---|---|---|---|
Control (T0) | 24 | 15 | Low |
This compound 200 mg/kg (T200) | 30 | 10 | High |
This compound 400 mg/kg (T400) | 32 | 8 | Higher |
This compound 800 mg/kg (T800) | 34 | 6 | Highest |
Antimicrobial Activity
Research also indicates that this compound possesses antibacterial properties, particularly against Staphylococcus aureus. In vitro studies demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 5 μg/mL . This antimicrobial activity is crucial for its potential therapeutic applications beyond gastrointestinal protection.
Neuroprotective Potential
Emerging evidence suggests that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. A clinical trial indicated that administering this compound before atrophy progression in medial temporal areas could be beneficial for Alzheimer's patients . This highlights its potential role in mitigating cognitive decline associated with aging.
Q & A
Basic Research Questions
Q. How can researchers experimentally determine Teprenone's mechanism of HSP induction?
- Methodology : Use in vitro models (e.g., gastric mucosal cells) to measure HSP70, HSP60, and HSP90 expression via Western blotting or RT-PCR after this compound exposure. Monitor time-dependent changes (e.g., 30–60 minutes post-treatment) and compare with stress-induced conditions (e.g., ethanol exposure) .
- Key Parameters : Lactate dehydrogenase (LDH) release, HSP mRNA levels, and heat shock factor 1 (HSF1) activation.
Q. What standardized analytical methods are used for this compound purity and isomer quantification?
- Methodology : High-performance liquid chromatography (HPLC/UV) and gas chromatography (GC/FID) as per Japanese Pharmacopoeia (JP) guidelines. Validate using parameters like resolution (Rs), retention time, and relative standard deviation (RSD ≤ 2.0%) for mono-cis and all-trans isomers .
- Advanced Alternative : Subcritical fluid chromatography (SubFC) with porous graphite columns reduces run time (<10 min) and improves isomer resolution .
Q. Which animal models are appropriate for studying this compound’s gastroprotective effects?
- Methodology : Use rat gastric ulcer models induced by ethanol or stress. Administer this compound orally (200 mg/kg) and measure ulcer index, mucosal blood flow, and HSP70 expression in gastric tissues .
- Endpoint Metrics : Histopathological analysis, HSP72 levels via immunohistochemistry, and TUNEL assays for apoptosis.
Advanced Research Questions
Q. How should clinical trials address contradictory findings in this compound’s efficacy (e.g., COVID-19 vs. gastric protection)?
- Methodology : Design randomized controlled trials (RCTs) stratified by comorbidities (e.g., hypertension, diabetes) and adjust dosing (e.g., higher doses for lung tissue penetration). Use endpoints like intubation rates or cytokine storm biomarkers (e.g., IL-6, CRP) .
- Data Analysis : Apply multivariate regression to control for confounders (e.g., timing of drug administration, concurrent therapies).
Q. What experimental strategies optimize this compound’s bioavailability in novel applications (e.g., neuroprotection)?
- Methodology : Conduct bioequivalence studies using crossover designs in healthy volunteers under fasting conditions. Measure plasma concentration-time profiles (AUC, Cmax) and compare formulations .
- Advanced Techniques : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific distribution, particularly for blood-brain barrier penetration.
Q. How can researchers resolve discrepancies between in vitro HSP induction and in vivo therapeutic outcomes?
- Methodology : Perform transcriptomic profiling (RNA-seq) of this compound-treated cells vs. animal/human tissues to identify context-dependent HSP regulatory networks. Validate using CRISPR/Cas9-mediated HSP gene knockouts .
- Statistical Tools : Meta-analysis of preclinical and clinical data to assess dose-response relationships and publication bias .
Q. Methodological Comparison Tables
Table 1: Analytical Methods for this compound Isomer Separation
Method | Resolution (Rs) | Run Time | Precision (RSD) | Reference |
---|---|---|---|---|
HPLC/UV | Partial | ~20 min | ≤2.0% | |
GC/FID | Complete | ~20 min | ≤2.0% | |
SubFC/PGC | High | <10 min | ≤2.0% |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Model | Dose (mg/kg) | Key Outcome | Reference |
---|---|---|---|
Rat Gastric Ulcer | 200 | ↓ Ulcer area, ↑ HSP70 | |
Mouse Radiation Injury | 200 | ↓ Intestinal damage, ↑ HSP72 | |
Rat Glaucoma | 200 | ↓ Retinal ganglion cell loss |
Q. Key Considerations for Research Design
- Contradictory Data : In COVID-19 trials, this compound’s lack of efficacy may stem from suboptimal dosing (gastric vs. pulmonary targeting) or delayed administration. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine protocols .
- Synergistic Effects : Evaluate interactions with NSAIDs or anticoagulants using in vitro cytochrome P450 inhibition assays and clinical pharmacokinetic studies .
Properties
IUPAC Name |
(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NJFMWZAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166719 | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |
Record name | Teprenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3796-63-2, 6809-52-5 | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraprenylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAPRENYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.